molecular formula C15H11N3O2S B12212408 (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12212408
M. Wt: 297.3 g/mol
InChI Key: WCDWRFPJLRRQMQ-CMDGGOBGSA-N
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Description

(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the oxadiazole-thiophene intermediate and an appropriate amine or amide precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide
  • (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the phenyl, thiophene, and oxadiazole moieties contributes to its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-3-phenyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide

InChI

InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-14(17-20-18-15)12-7-4-10-21-12/h1-10H,(H,16,18,19)/b9-8+

InChI Key

WCDWRFPJLRRQMQ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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